methyl {5-bromo-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}acetate
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Overview
Description
Methyl {5-bromo-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}acetate is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {5-bromo-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}acetate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Ethenylation and Cyano Group Introduction: The ethenyl and cyano groups are introduced through a Knoevenagel condensation reaction involving appropriate aldehydes and malononitrile.
Final Esterification: The final step involves esterification of the phenoxy group with methyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methoxy groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl {5-bromo-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole, omeprazole, and albendazole share the benzimidazole core.
Methoxy-Substituted Compounds: Compounds with similar methoxy substitutions include methoxybenzimidazoles and methoxyphenols.
Uniqueness
Methyl {5-bromo-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}acetate is unique due to its combination of bromine, cyano, and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[5-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O5/c1-27-14-4-5-16-17(8-14)25-21(24-16)13(10-23)6-12-7-18(28-2)19(9-15(12)22)30-11-20(26)29-3/h4-9H,11H2,1-3H3,(H,24,25)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYOJVYTZAMQCY-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3Br)OCC(=O)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3Br)OCC(=O)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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